molecular formula C8H11ClN6 B15213158 3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine CAS No. 92307-09-0

3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B15213158
CAS No.: 92307-09-0
M. Wt: 226.67 g/mol
InChI Key: IAKCQDDMOJOUNE-UHFFFAOYSA-N
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Description

3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine is a purine bioisostere belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The chlorine and amine functional groups on the pyrimidine ring make it a versatile synthetic intermediate for further derivatization, particularly via nucleophilic aromatic substitution reactions to introduce diverse amine and other functional groups . Research into closely related analogues has demonstrated that the [1,2,3]triazolo[4,5-d]pyrimidine core can serve as a potent scaffold for inhibiting biologically relevant targets. For instance, certain derivatives have been identified as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a promising target for cancer therapy, with one study reporting a compound with an IC50 value of 1.10 μmol/L . Other research has shown that similar compounds can function as selective antagonists for the adenosine A2A receptor, indicating potential applications in treating neurological disorders such as Parkinson's disease . The structural features of this compound, including the electron-withdrawing triazole ring fused to the pyrimidine, contribute to its properties as a valuable building block for constructing diverse chemical libraries . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92307-09-0

Molecular Formula

C8H11ClN6

Molecular Weight

226.67 g/mol

IUPAC Name

3-butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C8H11ClN6/c1-2-3-4-15-7-5(13-14-15)6(9)11-8(10)12-7/h2-4H2,1H3,(H2,10,11,12)

InChI Key

IAKCQDDMOJOUNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=NC(=N2)N)Cl)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the triazolopyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

3-Ethyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
  • Structure : Differs by an ethyl group at position 3 instead of butyl.
  • Properties : The ethyl substituent reduces lipophilicity (logP ≈ 2.8) compared to the butyl analog (estimated logP ≈ 4.2). This impacts membrane permeability and cytotoxicity.
  • Activity : Demonstrates moderate enzyme inhibition but lower metabolic stability due to reduced steric bulk .
Vipadenant (3-[(4-Amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine)
  • Structure : Features a furan-2-yl group at position 7 and a benzyl substituent at position 3.
  • Properties : Higher molecular weight (MW = 313.34 g/mol) and logP (~3.5) compared to the butyl-chloro analog.
  • Activity: Known as an adenosine receptor antagonist with clinical relevance in Parkinson’s disease .

Comparison Table 1: Triazolo[4,5-d]pyrimidine Derivatives

Compound Substituents (Position) logP Key Activity Toxicity (CC50, μM)
3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine Cl (7), Butyl (3), NH2 (5) ~4.2* Kinase inhibition (predicted) Not reported
3-Ethyl-7-chloro analog Cl (7), Ethyl (3), NH2 (5) ~2.8 Moderate enzyme inhibition >150 (low)
Vipadenant Furan-2-yl (7), Benzyl (3) ~3.5 Adenosine receptor antagonist >150

*Estimated based on substituent contributions.

Oxazolo[4,5-d]pyrimidine Derivatives

Oxazolo[4,5-d]pyrimidines share a similar fused-ring scaffold but replace the triazole ring with oxazole. These compounds exhibit distinct bioactivity profiles:

  • Example: 2,7-Dimethyl-oxazolo[4,5-d]pyrimidin-5-amine (CAS 62812-17-3) Structure: Methyl groups at positions 2 and 5. Properties: Lower logP (~0.8) due to reduced alkyl chain length.

Comparison Table 2: Oxazolo vs. Triazolo Derivatives

Compound Type Core Structure logP Range Key Limitations
Oxazolo[4,5-d]pyrimidines Oxazole + pyrimidine 0.8–6.7 High cytotoxicity, low selectivity
Triazolo[4,5-d]pyrimidines Triazole + pyrimidine 2.8–4.2 Better kinase/receptor affinity

Pyrimido[4,5-d][1,3]oxazin-2-one Derivatives

Compounds like 20a-c (e.g., N-(3-(4,4-Diethyl-7-...phenyl)acrylamide) feature a pyrimido-oxazine core.

  • Activity : Potent EGFR inhibition (IC50 = 4.5 nM for 20a) due to dual-alkyl groups enhancing target binding .

Key Research Findings

Lipophilicity-Toxicity Correlation : High logP values (>5) in oxazolo derivatives correlate with cytotoxicity, suggesting that the butyl group in 3-butyl-7-chloro-triazolo-pyrimidine may require optimization to balance permeability and safety .

Substituent Effects : Butyl chains enhance target engagement through hydrophobic interactions but may increase metabolic degradation risks compared to ethyl or aryl groups .

Synthetic Flexibility : The triazolo-pyrimidine core allows modular functionalization, as demonstrated in vipadenant’s furan and benzyl groups, enabling tailored receptor interactions .

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